molecular formula C9H5BrO2S B2949025 4-Bromobenzo[b]thiophene-3-carboxylic acid CAS No. 1824389-88-9

4-Bromobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B2949025
CAS No.: 1824389-88-9
M. Wt: 257.1
InChI Key: PHMSMYBDPMXUTO-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrO2S . It is a derivative of benzo[b]thiophene, a type of heterocyclic compound . The compound is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds to form the thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiophene ring with a bromine atom and a carboxylic acid group attached . The InChI key for this compound is APBIZVFQQBCAAT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a heterogeneous Pd catalyst . They can also undergo metal-free dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 207.05 . Its melting point is between 158-163°C . The compound’s SMILES string is OC(=O)c1cscc1Br .

Future Directions

Thiophene derivatives, including 4-Bromobenzo[b]thiophene-3-carboxylic acid, have potential applications in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further and developing more efficient synthesis methods .

Properties

IUPAC Name

4-bromo-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMSMYBDPMXUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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